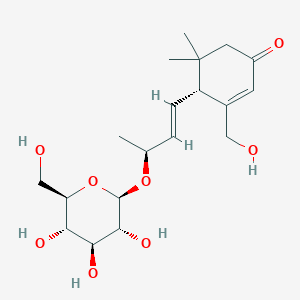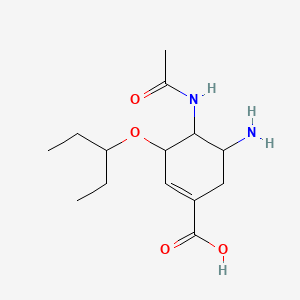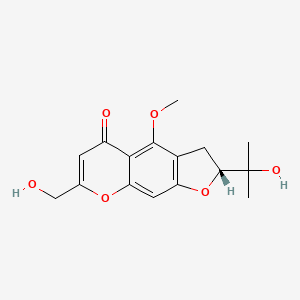
(S)-3-(3-Amino-4-chlorophenyl)-3-cyclopropylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid group, an amino group, a chloro substituent, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents: The benzene ring is functionalized with amino and chloro groups through electrophilic aromatic substitution reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Propanoic Acid Group: The propanoic acid group is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (alphaS)-: Similar structure but different stereochemistry.
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaR)-: Similar structure but different stereochemistry.
Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (alphaR)-: Similar structure but different stereochemistry.
Uniqueness
The uniqueness of Benzenepropanoic acid, 3-amino-4-chloro-beta-cyclopropyl-, (betaS)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H14ClNO2 |
|---|---|
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
(3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-3-8(5-11(10)14)9(6-12(15)16)7-1-2-7/h3-5,7,9H,1-2,6,14H2,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
LTBJCOQMDDXFEG-VIFPVBQESA-N |
Isomerische SMILES |
C1CC1[C@H](CC(=O)O)C2=CC(=C(C=C2)Cl)N |
Kanonische SMILES |
C1CC1C(CC(=O)O)C2=CC(=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)
![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)
